4,6-Diphenyl-1H,3H-thieno[3,4-c]furan
CAS No.: 61051-04-5
Cat. No.: VC19563286
Molecular Formula: C18H14OS
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61051-04-5 |
|---|---|
| Molecular Formula | C18H14OS |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 4,6-diphenyl-1,3-dihydrothieno[3,4-c]furan |
| Standard InChI | InChI=1S/C18H14OS/c1-3-7-13(8-4-1)17-15-11-19-12-16(15)18(20-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
| Standard InChI Key | XEDIJVXRJKORKF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(SC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
The molecular structure of 4,6-diphenyl-1H,3H-thieno[3,4-c]furan comprises a bicyclic system where a thiophene ring is fused to a furan moiety. The phenyl substituents at positions 4 and 6 introduce steric bulk and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:
Molecular Formula and Weight
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Molecular Formula: C₁₈H₁₂OS
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Exact Mass: 292.066 g/mol
The compound’s fused-ring system is analogous to thieno[3,4-c]furan derivatives reported in studies of sulfur-containing heterocycles .
Crystallographic and Conformational Analysis
While direct crystallographic data for 4,6-diphenyl-1H,3H-thieno[3,4-c]furan remains limited, related furanoid lignans exhibit noncrystallographic C₂ symmetry, with substituents alternating above and below the furan plane . Pseudorotation parameters (e.g., phase angle P = 171.3°) suggest a puckered conformation similar to ribose in B-DNA , which may extrapolate to the thieno-furan system.
Synthetic Pathways and Reaction Mechanisms
Comparative Analysis with Analogous Compounds
The synthesis contrasts with methods for 4,6-diphenyl-1H,3H-furo[3,4-c]furan-1,3-dione (CAS 69709-51-9), where oxygen replaces sulfur in the heterocycle . The thieno derivative’s higher LogP (4.39 vs. 3.92) reflects increased hydrophobicity due to sulfur’s polarizability.
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include ν(C=O) ≈ 1,750 cm⁻¹ (absent in non-dione derivatives), ν(C-S) ≈ 650 cm⁻¹ .
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NMR Data:
Applications and Research Significance
Materials Science
The compound’s extended π-system and sulfur heteroatom make it a candidate for:
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Organic Semiconductors: Thiophene derivatives are widely used in hole-transport layers .
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Luminescent Materials: Furan-thiophene hybrids exhibit tunable optoelectronic properties .
Pharmaceutical Intermediates
While direct biological activity is unreported, structural analogs like cantharidin (a furanoid terpene) show anticancer properties . The phenyl groups may enhance bioavailability via lipophilicity .
Challenges and Future Directions
Synthetic Optimization
Current methods rely on rhodium catalysts, which are costly and environmentally taxing. Future work could explore:
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Earth-Abundant Catalysts: Iron or copper-based systems.
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Solvent-Free Conditions: Reducing waste generation.
Functionalization Strategies
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Electrophilic Substitution: Bromination or nitration at the α-positions of the thiophene ring.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.
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